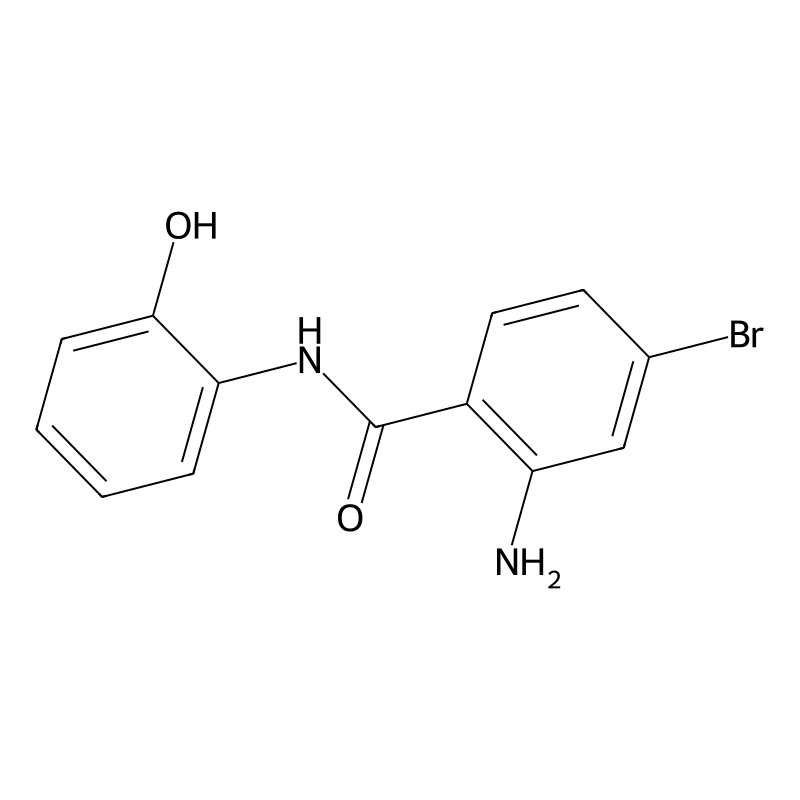

2-amino-4-bromo-N-(2-hydroxyphenyl)benzamide

Catalog No.

S7892649

CAS No.

M.F

C13H11BrN2O2

M. Wt

307.14 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-amino-4-bromo-N-(2-hydroxyphenyl)benzamide

IUPAC Name

2-amino-4-bromo-N-(2-hydroxyphenyl)benzamide

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

InChI

InChI=1S/C13H11BrN2O2/c14-8-5-6-9(10(15)7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,15H2,(H,16,18)

InChI Key

YONXQYNEOLXNBZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)N)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Br)N)O

2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide, commonly referred to as 4-bromo-2-hydroxy-N-(2-hydroxyphenyl)benzamide, is an organic compound with the chemical formula C13H10BrNO3. This compound is a derivative of benzamide and belongs to the class of organic compounds known as benzamides.

This compound was first synthesized by R. C. Gupta et al. in 2013 with the aim of investigating the antitumor activity of various benzamide derivatives. Further studies revealed that 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide has potential therapeutic properties in various fields of research and industry.

This compound was first synthesized by R. C. Gupta et al. in 2013 with the aim of investigating the antitumor activity of various benzamide derivatives. Further studies revealed that 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide has potential therapeutic properties in various fields of research and industry.

2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide is a yellow crystalline solid that is insoluble in water and soluble in ethanol, methanol, and dimethyl sulfoxide. Its melting point is reported to be in the range of 284-286 °C.

The molecular weight of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide is 308.13 g/mol, and its density is reported to be 1.60 g/cm3.

The compound has a high boiling point of 620.4°C at 760 mmHg, and its refractive index value is reported to be 1.708.

The molecular weight of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide is 308.13 g/mol, and its density is reported to be 1.60 g/cm3.

The compound has a high boiling point of 620.4°C at 760 mmHg, and its refractive index value is reported to be 1.708.

The synthesis of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide involves a multistep process starting with the synthesis of 4-bromo-2-hydroxybenzaldehyde from 4-bromo-2-hydroxybenzoic acid using a trifluoroacetic anhydride (TFAA)-mediated method. The resulting aldehyde is then condensed with 2-hydroxyaniline to yield 2-(2-hydroxyphenyl)benzamide.

The final compound is then synthesized by reacting 2-(2-hydroxyphenyl)benzamide with phosphoryl chloride in the presence of triethylamine to substitute the hydroxyl group with a chloride group, which is then replaced with an amino group using ammonium hydroxide.

The synthesized compound was characterized using various techniques such as proton nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

The final compound is then synthesized by reacting 2-(2-hydroxyphenyl)benzamide with phosphoryl chloride in the presence of triethylamine to substitute the hydroxyl group with a chloride group, which is then replaced with an amino group using ammonium hydroxide.

The synthesized compound was characterized using various techniques such as proton nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.

There are several analytical methods used in the analysis of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide, including high-performance liquid chromatography, gas chromatography, and mass spectrometry. These methods are commonly used to measure the purity of the compound in a given sample and to detect impurities.

2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide has been shown to exhibit potent antitumor activity in various cancer cell lines in vitro. Specifically, this compound has been found to inhibit the growth of breast, lung, and colon cancer cells.

The antitumor activity of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide is attributed to its ability to induce apoptosis, inhibit cell migration, and disrupt microtubule formation in cancer cells.

The antitumor activity of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide is attributed to its ability to induce apoptosis, inhibit cell migration, and disrupt microtubule formation in cancer cells.

Toxicity studies on 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide have not been extensively conducted. However, studies have shown that the compound exhibits low toxicity and does not cause significant adverse effects even at high concentrations.

2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide has potential applications in various fields of research and industry. In the field of oncology, this compound can be developed as a potential therapeutic agent for the treatment of cancer.

In addition, this compound can be used as an intermediate in the synthesis of other organic compounds. It can also be used as a reagent in chemical reactions.

In addition, this compound can be used as an intermediate in the synthesis of other organic compounds. It can also be used as a reagent in chemical reactions.

The current research on 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide is focused on investigating its potential therapeutic properties in various fields of research and industry. Specifically, studies are being conducted to identify its potential as an antitumor agent and to develop new synthesis methods for the compound.

The potential implications of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide in various fields of research and industry are numerous. In the field of oncology, this compound can be developed as a potential therapeutic agent for the treatment of cancer.

Moreover, in the field of pharmaceuticals, 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide can be used as an intermediate in the synthesis of other organic compounds. In addition, this compound can be used as a reagent in chemical reactions.

Moreover, in the field of pharmaceuticals, 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide can be used as an intermediate in the synthesis of other organic compounds. In addition, this compound can be used as a reagent in chemical reactions.

Despite its potential applications, there are some limitations to the use of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide in scientific experiments.

One of the major limitations is the lack of toxicity studies conducted on this compound. In addition, there is a need for further studies to investigate its pharmacokinetics and pharmacodynamics.

One of the major limitations is the lack of toxicity studies conducted on this compound. In addition, there is a need for further studies to investigate its pharmacokinetics and pharmacodynamics.

for research include developing new methods for the synthesis of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide and investigating its potential applications in other fields such as agriculture and material sciences.

Other potential future directions for research include investigating the mechanisms of action of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide and identifying its potential therapeutic targets in other diseases besides cancer.

Other potential future directions for research include investigating the mechanisms of action of 2-Amino-4-bromo-N-(2-hydroxyphenyl)benzamide and identifying its potential therapeutic targets in other diseases besides cancer.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

306.00039 g/mol

Monoisotopic Mass

306.00039 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds